![molecular formula C20H19Cl2N3O2 B2420042 N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574585-05-9](/img/structure/B2420042.png)
N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
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Description
N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C20H19Cl2N3O2 and its molecular weight is 404.29. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Quinazoline derivatives have shown promising anticancer potential. Researchers have synthesized various analogs of this compound and evaluated their cytotoxic effects on cancer cell lines. Some derivatives exhibit potent activity against specific cancer types, making them potential candidates for targeted therapies .
- For instance, synthesized compounds with quinazoline moieties demonstrated better efficacy than existing drugs like afatinib and osimertinib in inhibiting cancer cell growth .
- Quinazoline derivatives have been investigated for their antibacterial properties. Specifically, compounds containing the quinazoline moiety have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Notably, certain synthesized quinazoline derivatives exhibited high potency against these bacteria, suggesting their potential use as antibacterial agents .
- These derivatives may offer an alternative approach to combating fungal infections, especially when existing antifungal drugs face challenges like resistance .
- Quinazoline derivatives have been studied for their anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
- Researchers have investigated the potential of quinazoline-based compounds as antioxidants, although further studies are needed to fully understand their mechanisms .
- Quinazoline derivatives have been explored as potential antiviral agents. Their activity against viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV), has been investigated .
Anticancer Properties
Antibacterial Activity
Antifungal Effects
Anti-Inflammatory Properties
Antioxidant Activity
Antiviral Potential
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c1-24-17-10-12(19(26)23-13-6-8-15(21)16(22)11-13)5-7-14(17)20(27)25-9-3-2-4-18(24)25/h5-8,10-11,18H,2-4,9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRPVKKYVVCONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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